molecular formula C5H3IN4 B13671809 3-Iodo-1H-pyrazolo[3,4-c]pyridazine

3-Iodo-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B13671809
M. Wt: 246.01 g/mol
InChI Key: SLAYEYQOCHVTDE-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridazine ring, with an iodine atom attached to the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazolopyridazines.

    Oxidation Products: Pyrazolopyridazine oxides.

    Reduction Products: Pyrazolopyridazine hydrides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazolo[3,4-c]pyridazine
  • 3-Bromo-1H-pyrazolo[3,4-c]pyridazine
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridazine

Comparison: 3-Iodo-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs with different halogen atoms, the iodine derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3IN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)

InChI Key

SLAYEYQOCHVTDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=NN2)I

Origin of Product

United States

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